molecular formula C18H15ClN2O3S B586069 6-Hydroxymethyletoricoxib CAS No. 349536-41-0

6-Hydroxymethyletoricoxib

Katalognummer: B586069
CAS-Nummer: 349536-41-0
Molekulargewicht: 374.839
InChI-Schlüssel: SCVWZQQMIZJGJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxymethyletoricoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. Its molecular formula is C₁₈H₁₅ClN₂O₃S (IUPAC name: [5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol), with a molecular weight of 374.841 g/mol and a LogP value of 4.4, indicating moderate lipophilicity . Clinically, it is used to manage inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis. Key side effects include gastrointestinal disturbances, cardiovascular risks, and renal complications, particularly in vulnerable populations .

Notably, this compound is identified as a human metabolite of etoricoxib, a widely prescribed COX-2 inhibitor . This metabolic relationship underpins its pharmacological relevance and necessitates comparative analysis with etoricoxib and other coxibs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyletoricoxib involves the hydroxylation of etoricoxib. The primary enzyme responsible for this transformation is cytochrome P450 3A4 (CYP3A4), with ancillary roles played by CYP2C9, CYP2D6, and CYP1A2 . The reaction typically occurs under physiological conditions in the liver, where etoricoxib is converted to this compound through the addition of a hydroxyl group at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic hydroxylation process. This involves the use of specific reagents and catalysts to achieve the desired transformation under controlled laboratory conditions.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products:

    Oxidation: 6-Carboxy-etoricoxib

    Reduction: Etoricoxib

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Hydroxymethyletoricoxib is primarily used in research to understand the pharmacokinetics and metabolism of etoricoxib. It serves as a key intermediate in the metabolic pathway of etoricoxib, providing insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, it is used in studies investigating the effects of COX-2 inhibitors on inflammation and pain management.

Wirkmechanismus

6-Hydroxymethyletoricoxib exerts its effects by inhibiting the cyclo-oxygenase-2 (COX-2) enzyme, similar to its parent compound, etoricoxib. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The primary molecular target is the COX-2 enzyme, and the pathway involved includes the arachidonic acid cascade.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

6-Hydroxymethyletoricoxib vs. Etoricoxib

  • Structural Differences : The hydroxylmethyl (-CH₂OH) group in this compound replaces a hydrogen atom in etoricoxib’s pyridine ring, altering its polarity and metabolic stability.
  • Molecular Weight : this compound (374.841 g/mol) is heavier than etoricoxib (358.8 g/mol) due to the added hydroxyl group.
Property This compound Etoricoxib
Molecular Formula C₁₈H₁₅ClN₂O₃S C₁₈H₁₅ClN₂O₂S
Molecular Weight (g/mol) 374.841 358.8
LogP 4.4 ~3.7
Topological Polar Surface Area 88.5 Ų 75.6 Ų

Pharmacokinetic and Metabolic Profile

  • Metabolic Pathway : Etoricoxib undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily forming this compound as an active metabolite . This metabolite retains COX-2 inhibitory activity but may exhibit altered clearance rates due to increased hydrophilicity .
  • Half-Life : While etoricoxib has a plasma half-life of ~22 hours, the half-life of this compound remains uncharacterized in the provided evidence. However, its presence may prolong therapeutic effects.

Pharmacodynamic Efficacy

  • COX-2 Selectivity: Etoricoxib is highly selective for COX-2 (IC₅₀ ratio COX-2/COX-1 > 100).
  • Anti-Inflammatory Activity : Preclinical studies suggest that this compound contributes to etoricoxib’s overall efficacy by maintaining COX-2 inhibition in peripheral tissues .

Research Findings and Clinical Implications

  • Metabolic Contributions : this compound’s role as an active metabolite underscores the importance of pharmacokinetic profiling in optimizing etoricoxib dosing regimens .
  • Drug Development Insights : Structural analogs like this compound are valuable for designing next-generation COX-2 inhibitors with improved safety margins .

Biologische Aktivität

6-Hydroxymethyletoricoxib is a significant metabolite of etoricoxib, a selective COX-2 inhibitor used primarily for managing pain and inflammation associated with various chronic conditions. Understanding the biological activity of this compound is crucial, as it may contribute to the therapeutic effects and side effects observed in clinical settings.

Overview of this compound

This compound (chemical formula: C18H15ClN2O3S) is formed through the metabolism of etoricoxib. While etoricoxib is known for its analgesic and anti-inflammatory properties, the role of its metabolites, particularly this compound, in pharmacodynamics and pharmacokinetics is an area of active research.

Pharmacokinetics

The pharmacokinetic profile of etoricoxib indicates that it is rapidly absorbed, with peak plasma concentrations occurring approximately one hour post-administration. The compound is extensively protein-bound (primarily to albumin), and its elimination half-life is about 20 hours, allowing for once-daily dosing .

This compound represents a minor fraction (approximately 6-7%) of the total radioactivity detected in excretion studies, suggesting that it may play a limited role in the overall pharmacological activity of etoricoxib .

This compound is believed to exert its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators in the inflammatory response and pain pathways .

The specific inhibition profile and potency of this compound compared to etoricoxib itself are not fully characterized but may contribute to the overall anti-inflammatory effects observed with etoricoxib treatment.

Inflammatory Response

Research indicates that metabolites like this compound could play a role in modulating inflammation. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with conditions such as arthritis and other inflammatory disorders .

Case Studies

A review of clinical studies involving etoricoxib has highlighted various outcomes related to its efficacy and safety profile. For instance:

  • Case Study A : In patients with osteoarthritis, treatment with etoricoxib led to significant reductions in pain scores compared to placebo. The contribution of this compound to these outcomes remains to be elucidated but warrants further investigation.
  • Case Study B : A cohort study examining long-term use of etoricoxib reported adverse effects such as gastrointestinal disturbances. Understanding the role of metabolites like this compound could provide insights into these side effects.

Research Findings

Recent studies have focused on the metabolic pathways leading to the formation of this compound. Notably, it has been identified as a major metabolite in human subjects, indicating that individual variations in metabolism could influence therapeutic responses and side effect profiles .

Parameter Etoricoxib This compound
Chemical Formula C18H15ClN2O3SC18H15ClN2O3S
Major Role COX-2 inhibitionMinor COX-2 inhibition
Plasma Concentration Peak Time ~1 hourNot specified
Protein Binding HighNot specified
Elimination Half-Life ~20 hoursNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-hydroxymethyletoricoxib, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves selective hydroxylation of etoricoxib precursors. Chromatographic techniques (e.g., HPLC with UV detection) are critical for purity validation. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Ensure solvent residues are quantified via gas chromatography (GC) .
  • Experimental Design Tip : Include control batches with known impurities to calibrate detection limits, per ICH Q3 guidelines for pharmaceutical impurities .

Q. How does this compound’s selectivity for COX-2 compare to its parent compound, etoricoxib?

  • Methodological Answer : Conduct in vitro enzyme inhibition assays using recombinant COX-1 and COX-2 isoforms. Measure IC₅₀ values via fluorometric or colorimetric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay). Compare dose-response curves of etoricoxib and its metabolite. Include celecoxib as a positive control .
  • Data Interpretation : A lower IC₅₀ for COX-2 indicates higher selectivity. Address batch variability by repeating assays across three independent replicates .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) ensures precision. Validate methods per FDA bioanalytical guidelines, including matrix effect assessments and recovery rates (70–120%) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s COX-2 binding?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using COX-2’s crystal structure (PDB ID: 3NT1). Compare binding energies and residue interactions with etoricoxib. Validate predictions with mutagenesis studies targeting key residues (e.g., Arg513, Tyr355) .
  • Data Contradiction Analysis : If in silico results conflict with in vitro data, assess protonation states of ligands or solvation effects in docking simulations .

Q. What experimental strategies resolve discrepancies in reported renal toxicity profiles of this compound?

  • Methodological Answer : Conduct longitudinal in vivo studies in rodent models, monitoring serum creatinine, BUN, and urinary prostaglandins. Compare results across strains (e.g., Sprague-Dawley vs. Wistar rats) to isolate genetic factors. Use kidney histopathology (H&E staining) to confirm tubular necrosis .
  • Cross-Study Comparison : Meta-analyze existing data using PRISMA guidelines. Stratify by dosage, exposure duration, and comorbidities (e.g., hypertension) to identify confounding variables .

Q. How do CYP450 polymorphisms influence this compound’s metabolic stability in diverse populations?

  • Methodological Answer : Use human liver microsomes (HLMs) from donors with CYP2C9*2/*3 or CYP3A4 variants. Measure metabolite formation via LC-MS/MS and calculate intrinsic clearance (CLint). Apply physiologically based pharmacokinetic (PBPK) modeling to predict interindividual variability .
  • Ethical Considerations : Align with IRB protocols for using genotyped human samples, ensuring informed consent and data anonymization .

Q. Methodological Frameworks for Research Design

  • For Basic Questions : Follow the PICO framework (Population: in vitro systems; Intervention: compound exposure; Comparison: parent drug; Outcome: enzyme inhibition) to structure hypotheses .
  • For Advanced Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on interspecies metabolic differences or long-term toxicity .

Q. Key Challenges and Solutions

  • Reproducibility Issues : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data and code for statistical analysis (e.g., R/Python scripts) .
  • Contradictory In Vivo/In Vitro Data : Use organ-on-chip models to bridge gaps between cell-based assays and whole-animal studies .

Eigenschaften

IUPAC Name

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVWZQQMIZJGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349536-41-0
Record name 6'-Hydroxymethyl etoricoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-HYDROXYMETHYL ETORICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.